1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide
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Overview
Description
1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethoxy and fluorophenyl groups, and a piperidine ring attached to a carboxamide group
Mechanism of Action
Target of Action
The primary target of the compound 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide is B-cell lymphoma 6 protein (BCL6), a transcriptional repressor known to play a significant role in the proliferation of cancer cells .
Mode of Action
The compound this compound operates by inducing proximity between BCL6 and a transcriptional activator, BRD4 . This results in the formation of a complex that strongly activates genes that were originally silenced by BCL6, including those involved in the apoptosis pathway .
Biochemical Pathways
The compound this compound affects the apoptosis pathway by accelerating the expression of genes involved in cell death . This is achieved by enhancing the binding ability of BRD4 to BCL6 binding sites on the genome, leading to a significant increase in the transcription of apoptosis-related genes .
Result of Action
As a result of the action of this compound, hundreds of genes, many of which are known targets of BCL6, are upregulated . In vitro experiments have shown that the compound effectively kills BCL6-expressing DLBCL cells, including those resistant to chemotherapy and those with TP53 mutations .
Action Environment
It’s worth noting that the compound’s effectiveness may be influenced by factors such as the tumor size and vascularization, which can affect the accumulation of the drug .
Preparation Methods
The synthesis of 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazole ring, followed by the introduction of the ethoxy and fluorophenyl substituents. The final step involves the formation of the piperidine-4-carboxamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Chemical Reactions Analysis
1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has focused on its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide can be compared with other pyrazole derivatives, such as:
1-(4-methoxy-1-(4-chlorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide: This compound has a methoxy group instead of an ethoxy group and a chlorophenyl group instead of a fluorophenyl group.
1-(4-ethoxy-1-(4-bromophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide: This compound has a bromophenyl group instead of a fluorophenyl group.
Properties
IUPAC Name |
1-[4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3/c1-2-26-15-11-23(14-5-3-13(19)4-6-14)21-16(15)18(25)22-9-7-12(8-10-22)17(20)24/h3-6,11-12H,2,7-10H2,1H3,(H2,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUHACUPDYSGHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)N2CCC(CC2)C(=O)N)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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